1,2-Ethanedisulfonic acid

Catalog No.
S661049
CAS No.
110-04-3
M.F
C2H6O6S2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Ethanedisulfonic acid

CAS Number

110-04-3

Product Name

1,2-Ethanedisulfonic acid

IUPAC Name

ethane-1,2-disulfonic acid

Molecular Formula

C2H6O6S2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

AFAXGSQYZLGZPG-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)S(=O)(=O)O

Synonyms

1,2-Ethylenedisulfonic Acid Dihydrate; Allergosil Dihydrate; Ethane-α,β-disulfonic Acid Dihydrate; Ethanedisulfonic Acid Dihydrate; Ethylenedisulfonic Acid Dihydrate

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O

The exact mass of the compound 1,2-Ethanedisulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Ethanedisulfonic acid is a strong, non-volatile, diprotic sulfonic acid supplied as a crystalline solid. Its fundamental chemical identity is defined by two sulfonic acid groups on an ethane backbone, making it a powerful Brønsted-Lowry acid with pKa values of -1.46 and -2.06. Unlike common liquid acids such as methanesulfonic acid (MSA) or sulfuric acid, its solid state offers distinct handling and processability advantages. Its primary, procurement-relevant roles are as a high-performance electrolyte component in electroplating, a bifunctional precursor for specialty salts and polymers, and a solid acid catalyst in organic synthesis.

Direct substitution of 1,2-ethanedisulfonic acid with seemingly similar compounds like methanesulfonic acid (MSA), p-toluenesulfonic acid (p-TsOH), or sulfuric acid frequently fails in practice. Its value proposition is rooted in a specific combination of properties: bifunctionality and a solid physical state. Monofunctional acids like MSA cannot serve as bridging ligands for creating specific metal-organic structures or the 'edisylate' salts valued in pharmaceutical formulation for enhanced solubility. Furthermore, its nature as a stable, non-volatile solid provides critical handling, safety, and process-integration advantages over corrosive and volatile liquid acids, particularly in high-temperature applications or where precise gravimetric dosing is required. In electroplating, alkanesulfonate-based electrolytes demonstrate lower corrosivity and produce different deposit characteristics compared to traditional sulfuric acid baths, making them functionally non-interchangeable for achieving specific coating qualities.

Processability Advantage: Enables Smoother Copper Coatings in Electroplating vs. Sulfuric Acid

In acid copper plating electrolytes, alkanesulfonic acids, including C2 variants like 1,2-ethanedisulfonic acid, are shown to deposit a smoother copper coating compared to standard sulfuric acid-based solutions. [cite: REFS-1] This improved surface quality reduces the need for leveling additives. Furthermore, these electrolytes can operate at lower free acid concentrations (less than 1.75 M), which minimizes the corrosion of sensitive copper seed layers on substrates—a known issue with more aggressive sulfuric acid baths. [cite: REFS-1]

Evidence DimensionCoating Surface Quality
Target Compound DataDeposits a smoother copper coating
Comparator Or BaselineSulfuric acid based solutions (produce rougher coatings)
Quantified DifferenceQualitatively smoother deposit, enabling operation at <1.75 M free acid to minimize seed layer corrosion
ConditionsAcid copper plating electrolytes for electronics manufacturing.

For buyers in the electronics and metal finishing industries, this directly translates to higher quality deposits, improved product reliability, and reduced material loss due to corrosion.

Precursor Suitability: Forms Stable, Bifunctional Linkages Not Possible with Monofunctional Acids

The defining structural feature of 1,2-ethanedisulfonic acid is its two sulfonic acid groups, allowing it to act as a bifunctional linker or a diprotic acid for salt formation. This is the basis for forming 'edisylate' salts with basic active pharmaceutical ingredients (APIs), which can significantly improve the water solubility and stability of the parent drug compared to its freebase or other salt forms. [cite: REFS-1] This bridging capability is impossible to achieve with monofunctional alternatives like methanesulfonic acid (MSA) or p-toluenesulfonic acid (p-TsOH). This property is also leveraged in materials science to synthesize cationic metal-organic frameworks where the ethanedisulfonate anion acts as a bridging ligand between metal centers. [cite: REFS-2]

Evidence DimensionMolecular Functionality
Target Compound DataBifunctional (two -SO3H groups)
Comparator Or BaselineMonofunctional acids (e.g., Methanesulfonic acid, p-Toluenesulfonic acid) with one -SO3H group
Quantified DifferenceEnables bridging structures and 1:1 or 1:2 salt stoichiometry with di-basic compounds, a function absent in monofunctional comparators.
ConditionsPharmaceutical salt formation; synthesis of coordination polymers.

Procurement for pharmaceutical development or advanced materials synthesis requires this specific compound for its unique, non-substitutable molecular architecture.

Superior Handling & Thermal Stability: High-Melting Solid vs. Corrosive Liquid Acids

1,2-Ethanedisulfonic acid offers significant operational advantages due to its solid state. The anhydrous compound has a high melting point of 172-174 °C, while the commonly available dihydrate melts at 111-112 °C. [cite: REFS-1] This contrasts sharply with key substitutes like methanesulfonic acid (MSA, mp 20 °C) and concentrated sulfuric acid (mp 10 °C), which are hazardous, corrosive liquids. The solid nature of 1,2-ethanedisulfonic acid simplifies transport, storage, and accurate gravimetric dosing, while its low volatility enhances workplace safety. Its high melting point indicates superior thermal stability, making it a suitable catalyst for reactions requiring elevated temperatures where liquid acids could decompose or create vapor-phase hazards. [cite: REFS-1]

Evidence DimensionMelting Point (Anhydrous)
Target Compound Data172-174 °C
Comparator Or BaselineMethanesulfonic acid (20 °C); Sulfuric acid (10 °C)
Quantified Difference>150 °C higher melting point than common liquid acid substitutes
ConditionsStandard laboratory and industrial handling conditions.

For process development and manufacturing, choosing this solid acid can reduce engineering controls for handling corrosive liquids, improve dosing accuracy, and enable high-temperature process windows.

Formulating Advanced Electroplating Baths for High-Quality Metal Finishing

This compound is the indicated choice when formulating copper or tin electroplating baths where the goal is to produce exceptionally smooth deposits while minimizing chemical corrosion of the underlying substrate. Its use, as part of an alkanesulfonate electrolyte system, provides a direct performance upgrade over conventional sulfuric acid baths. [cite: REFS-1]

Pharmaceutical Salt Engineering for Improved Bioavailability

In pharmaceutical development, this acid is specifically procured to form edisylate salts with basic drug candidates. Its bifunctional nature allows for the formation of stable, crystalline salts with potentially enhanced water solubility and improved handling properties, a critical step in turning an active molecule into a viable drug product. [cite: REFS-2]

Synthesis of Structurally Defined Coordination Polymers and Metal-Organic Frameworks

For materials scientists, the ethanedisulfonate anion derived from this acid is a preferred bifunctional linker for constructing novel coordination polymers. Its defined length and strong coordinating sulfonate groups enable the rational design of materials with specific network topologies for applications in catalysis or sorption. [cite: REFS-3]

High-Temperature Solid Acid Catalysis

When a process requires a strong, non-oxidizing acid catalyst at elevated temperatures (>120 °C), the high thermal stability and low volatility of solid 1,2-ethanedisulfonic acid make it a safer and more effective choice than liquid acids like MSA or sulfuric acid. Its use avoids issues with catalyst volatilization and simplifies product work-up. [cite: REFS-4]

XLogP3

-2

UNII

DL69Y31QQV

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (25%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

110-04-3

Wikipedia

1,2-ethanedisulfonic acid

Dates

Last modified: 08-15-2023

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